

# Clofoctol: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: Clofoctol

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## Abstract

**Clofoctol**, a bacteriostatic antibiotic, has been utilized for the treatment of respiratory tract infections caused by Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and multifaceted mechanism of action of **clofoctol**. Beyond its established antibacterial activity, recent research has unveiled its potential as an anticancer and antiviral agent, attributed to its ability to induce endoplasmic reticulum stress and modulate specific signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.

## Chemical Properties and Data

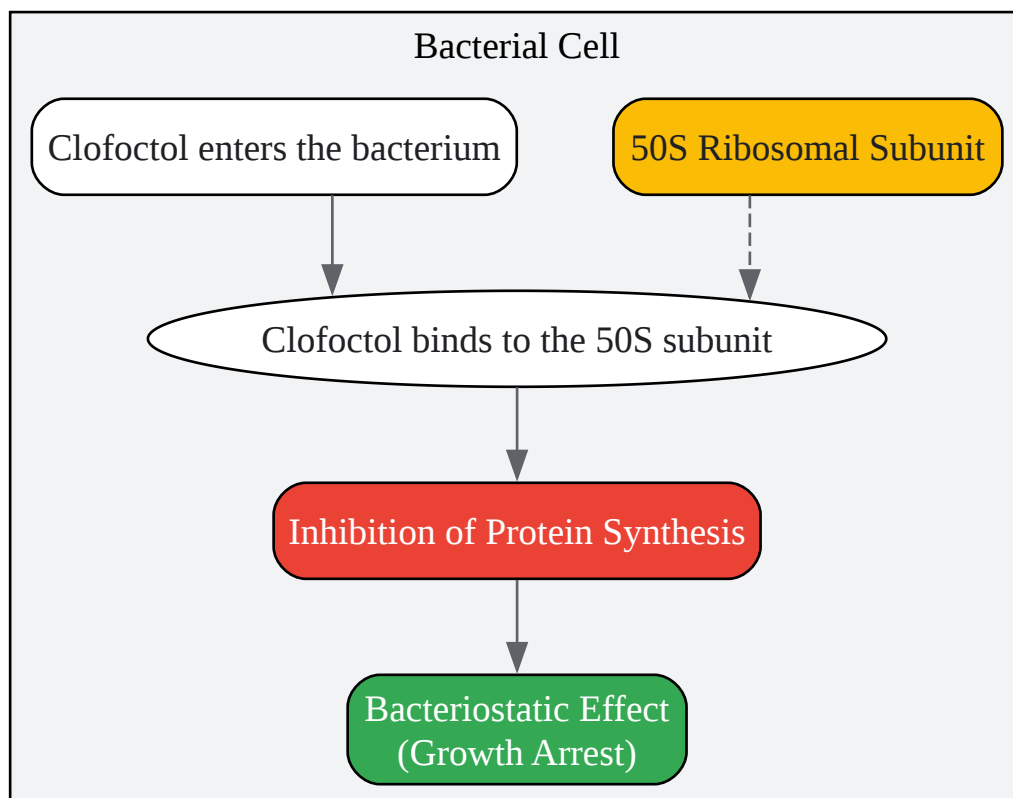
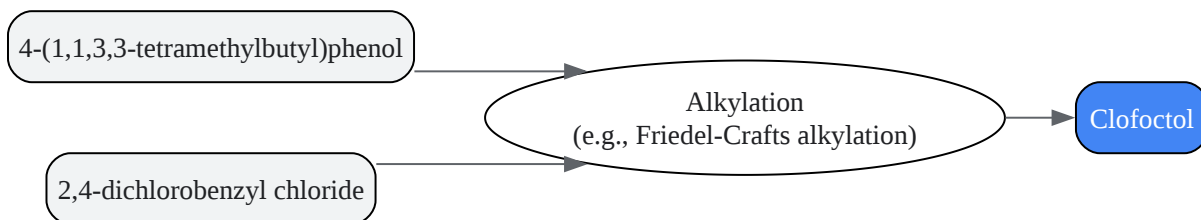
**Clofoctol**, with the chemical name 2-[(2,4-Dichlorophenyl)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol, is a synthetic antibacterial agent.[2] Its fundamental chemical and physical properties are summarized in the table below.

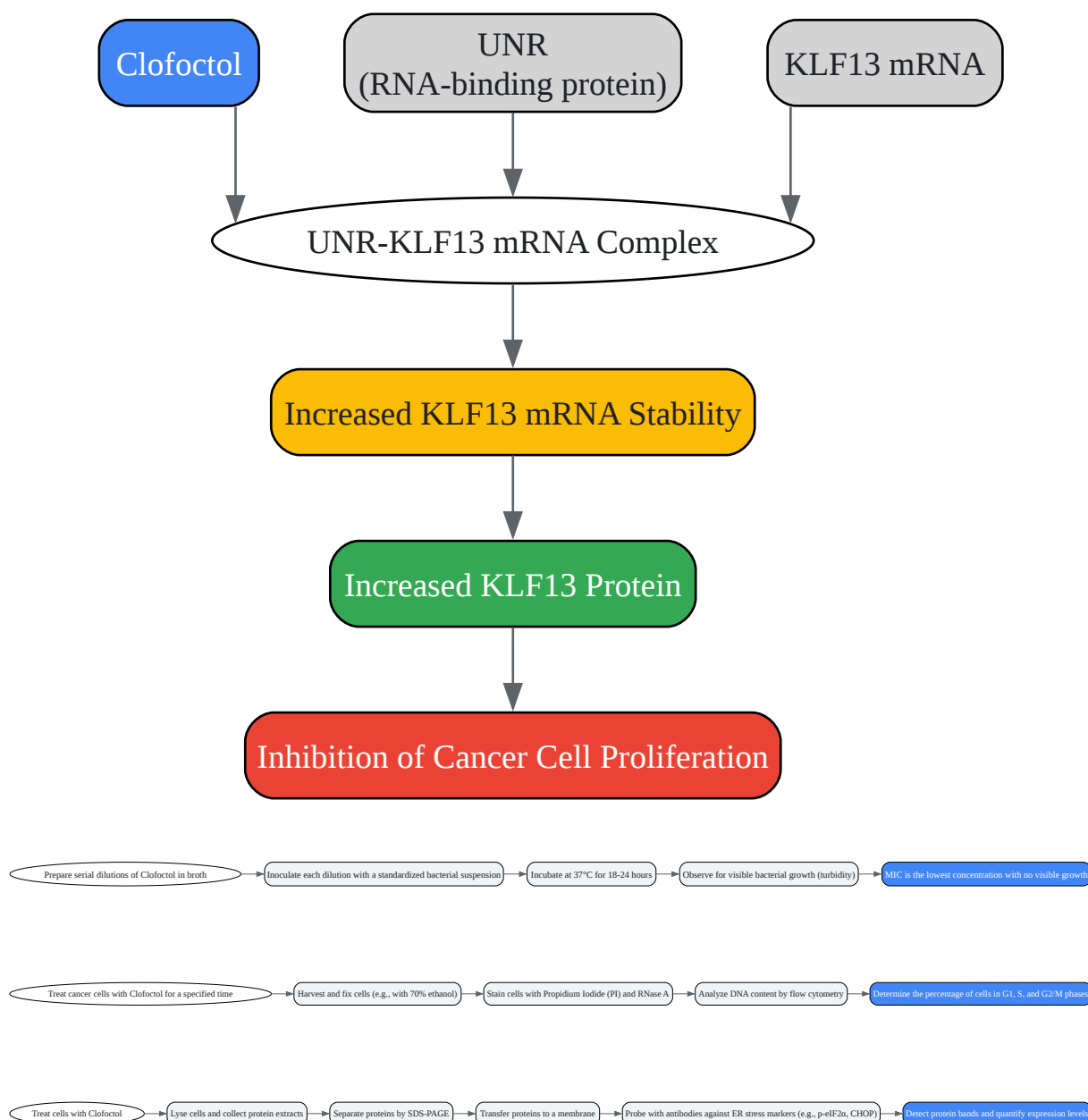
Property	Value	Reference
CAS Number	37693-01-9	[2]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> Cl <sub>2</sub> O	[2]
Molecular Weight	365.34 g/mol	[2]
Melting Point	78°C	[2]
Appearance	Crystals from petroleum ether	[2]
LD50 (oral, male rats)	>4 g/kg	[2]

## Synthesis of Clofoctol

The synthesis of **clofoctol** was first reported by J. Debat in U.S. Patent 3,830,852, granted in 1974.[2] While the full detailed experimental protocol from the original patent is not readily available in public databases, the synthesis fundamentally involves the reaction of 2,4-dichlorobenzyl chloride with 4-(1,1,3,3-tetramethylbutyl)phenol.

A generalized synthetic scheme is presented below. This process would typically involve the alkylation of the phenol derivative with the benzyl halide under appropriate basic conditions to facilitate the formation of the carbon-carbon bond at the ortho position of the hydroxyl group.





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## References

- 1. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Clofoctol used for? [synapse.patsnap.com]
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